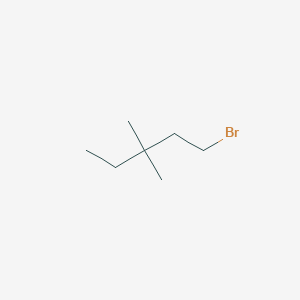

1-Bromo-3,3-dimethylpentane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-3,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWATHHONYAKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578002 | |

| Record name | 1-Bromo-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-50-7 | |

| Record name | 1-Bromo-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,3-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-3,3-dimethylpentane. Due to the compound's specificity, experimentally derived data is limited in publicly accessible literature. Therefore, this document combines computational predictions from established chemical databases with general principles and data from analogous compounds to offer a robust profile for research and development applications.

Core Physical Properties

The physical characteristics of this compound are primarily determined by its molecular structure: a seven-carbon chain with a bromine atom at the primary position and a sterically hindering quaternary carbon at the third position. These features influence its volatility, density, and intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is critical to note that much of the available data is computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₁₅Br | - | |

| Molecular Weight | 179.10 g/mol | PubChem[1] | |

| CAS Number | 6188-50-7 | PubChem[1] | |

| Boiling Point | Data not available | - | Predicted to be similar to analogous C7 bromoalkanes. |

| Melting Point | Data not available | - | Expected to be a low-melting solid or liquid at room temperature. |

| Density | Data not available | - | Predicted to be slightly denser than water. |

| Refractive Index | Data not available | - | |

| Solubility in Water | Insoluble | General[2][3] | Alkyl halides are generally insoluble in water.[2][3] |

| Solubility in Organic Solvents | Soluble | General[2][4] | Expected to be soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents.[2][4] |

| Computed XLogP3 | 3.6 | PubChem[1] | Indicates a high degree of lipophilicity. |

Experimental Protocols

Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental physical property that can be determined with high accuracy through distillation.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample (approximately 10-20 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is recorded when the vapor condensation ring on the thermometer bulb is stable and corresponds to the temperature of the liquid-vapor equilibrium. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) using a nomograph if necessary.

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise determination of liquid density.

Methodology:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is weighed.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature, and its mass is weighed.

-

Calculation: The density of the sample is calculated using the formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable characteristic for identification.

Methodology:

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the sample are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The eyepiece is used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthesis Pathway and Experimental Workflow

This compound is not a commonly occurring natural product and is synthesized in a laboratory setting. A typical synthetic route would involve the bromination of the corresponding alcohol, 3,3-dimethylpentan-1-ol, using a reagent such as phosphorus tribromide (PBr₃). This reaction generally proceeds via an Sₙ2 mechanism.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis of this compound from 3,3-dimethylpentan-1-ol.

This whitepaper serves as a foundational guide for professionals working with this compound. For critical applications, it is strongly recommended that the computationally derived data presented herein be validated through laboratory experimentation.

References

An In-depth Technical Guide to 1-Bromo-3,3-dimethylpentane: Chemical Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of 1-bromo-3,3-dimethylpentane. The document details its physical and spectroscopic properties, supported by predictive data and analysis of analogous compounds. Furthermore, it outlines detailed, adaptable experimental protocols for its synthesis and key reactions, including nucleophilic substitution and Grignard reagent formation. This guide serves as a foundational resource for professionals utilizing halogenated alkanes in synthetic and medicinal chemistry.

Chemical Structure and Properties

This compound is a primary alkyl halide with the chemical formula C₇H₁₅Br. Its structure features a pentane (B18724) backbone with two methyl groups at the C3 position and a bromine atom at the C1 position. This substitution pattern significantly influences its physical properties and reactivity.

Molecular Structure and Bonding

The molecule consists of a saturated hydrocarbon chain, indicating that all carbon-carbon and carbon-hydrogen bonds are single covalent bonds (σ-bonds). The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon atom. The carbon-bromine bond is polar covalent, with the bromine atom being more electronegative, leading to a partial negative charge (δ-) on the bromine and a partial positive charge (δ+) on the C1 carbon. This polarity is a key determinant of the molecule's chemical reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | PubChem[1] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6188-50-7 | PubChem[1] |

| SMILES | CCC(C)(C)CCBr | PubChem[1] |

| InChI Key | GWWATHHONYAKKM-UHFFFAOYSA-N | PubChem[1] |

Physical Properties (Predicted)

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | ~170-180 °C | Based on trends for similar alkyl halides. |

| Melting Point | N/A | Expected to be a liquid at room temperature. |

| Density | ~1.1 g/cm³ | Based on similar bromoalkanes. |

| XLogP3-AA | 3.6 | A measure of lipophilicity.[2] |

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not publicly available. This section provides an analysis of the expected spectroscopic features based on the molecular structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |

| -CH₂Br | Triplet | 3.3 - 3.5 | 2H |

| -CH₂-C(CH₃)₂ | Triplet | 1.7 - 1.9 | 2H |

| -C(CH₃)₂ | Singlet | 0.9 - 1.1 | 6H |

| -CH₂CH₃ | Quartet | 1.2 - 1.4 | 2H |

| -CH₂CH₃ | Triplet | 0.8 - 1.0 | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approximate Chemical Shift (ppm) |

| -CH₂Br | 30 - 40 |

| -CH₂-C(CH₃)₂ | 45 - 55 |

| -C(CH₃)₂ | 30 - 40 (quaternary) |

| -C(CH₃)₂ | 25 - 35 |

| -CH₂CH₃ | 30 - 40 |

| -CH₂CH₃ | 5 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 5: Predicted IR Absorption Bands for this compound

| Bond | Vibration | Approximate Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H | Bend | 1350 - 1480 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for a bromoalkane.

Table 6: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Notes |

| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern of bromine. |

| 99 | [C₇H₁₅]⁺ | Loss of Br radical. |

| 57 | [C₄H₉]⁺ | Likely the stable tert-butyl cation from cleavage at the C2-C3 bond. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following protocols are adapted from established procedures for similar primary alkyl halides and can be used as a starting point for the synthesis and reactions of this compound.

Synthesis of this compound from 3,3-Dimethylpentan-1-ol (B97394)

This procedure utilizes phosphorus tribromide (PBr₃) for the conversion of a primary alcohol to a primary alkyl bromide, which typically proceeds via an Sₙ2 mechanism.[3][4][5][6]

Materials:

-

3,3-Dimethylpentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Pyridine (optional, to neutralize HBr byproduct)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.34 eq) dropwise via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Grignard Reagent Formation and Reaction

This compound can be used to prepare a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.[7][8][9][10]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an activator)

-

Electrophile (e.g., acetone, benzaldehyde, carbon dioxide)

-

Appropriate workup reagents (e.g., saturated ammonium (B1175870) chloride solution, dilute HCl)

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of the desired electrophile (1.0 eq) in anhydrous diethyl ether.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution or dilute HCl.

-

Extract the product with diethyl ether, wash the organic layer, dry it over anhydrous magnesium sulfate, and purify as appropriate (e.g., distillation or chromatography).

Diagram 2: Grignard Reagent Workflow

Caption: Workflow for Grignard reagent formation and reaction.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes a typical Sₙ2 reaction to introduce an azide group, a versatile functional group in organic synthesis.[11]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product, which can be purified by distillation or chromatography.

Diagram 3: Nucleophilic Substitution Pathway

Caption: Sₙ2 reaction of this compound with sodium azide.

Conclusion

This compound is a valuable primary alkyl halide for various organic transformations. Its structure, characterized by a sterically hindered quaternary center near the reaction site, influences its reactivity in nucleophilic substitution and organometallic reactions. While experimental data for this specific compound is limited, this guide provides a robust framework based on predictive models and established protocols for similar molecules. The detailed methodologies and structural insights presented herein are intended to facilitate its application in research and development, particularly in the fields of synthetic and medicinal chemistry.

References

- 1. This compound | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. youtube.com [youtube.com]

- 7. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Bromo-3,3-dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-3,3-dimethylpentane (CAS No: 6188-50-7).[1][2] Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from analogous structures and established spectroscopic principles to forecast the spectral characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₅Br[1]

-

Molecular Weight: 179.10 g/mol [1]

-

SMILES: CCC(C)(C)CCBr[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 1-bromo-3-methylpentane (B1293714) and 3,3-dimethylpentane (B146829), as well as established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| CH₃ (C1') | ~0.9 | Triplet | 3H | Terminal methyl group adjacent to a methylene (B1212753) group. |

| CH₂ (C2') | ~1.3 | Quartet | 2H | Methylene group adjacent to a methyl and a quaternary carbon. |

| CH₃ (C3-Me) | ~1.0 | Singlet | 6H | Two equivalent methyl groups on a quaternary carbon, deshielded by proximity to the bromine atom. |

| CH₂ (C2) | ~1.8 | Triplet | 2H | Methylene group adjacent to the quaternary carbon. |

| CH₂ (C1) | ~3.4 | Triplet | 2H | Methylene group directly attached to the electronegative bromine atom, resulting in significant deshielding. |

Predicted based on general principles and data from similar alkanes and bromoalkanes.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1' | ~8 | Terminal methyl carbon. |

| C2' | ~34 | Methylene carbon adjacent to a methyl and quaternary carbon. |

| C3-Me | ~26 | Methyl carbons on the quaternary center. |

| C3 | ~33 | Quaternary carbon. |

| C2 | ~48 | Methylene carbon adjacent to the quaternary center. |

| C1 | ~35 | Methylene carbon directly bonded to bromine. |

Predicted based on the analysis of 3,3-dimethylpentane and general trends for bromoalkanes.[4][5]

Mass Spectrometry (MS)

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peak (M⁺). The M+2 peak will be of similar intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| 99 | [C₇H₁₅]⁺ | Loss of Br radical. |

| 57 | [C₄H₉]⁺ | Cleavage at the C2-C3 bond, forming a stable tertiary butyl cation. This is expected to be the base peak. |

| 43 | [C₃H₇]⁺ | Propyl fragment. |

| 29 | [C₂H₅]⁺ | Ethyl fragment. |

Fragmentation patterns are predicted based on the principles of mass spectrometry for haloalkanes, where cleavage often occurs at branched points to form stable carbocations.[6][7]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2850-2975 | C-H stretch (alkane) | Strong |

| 1470-1270 | C-H bend (alkane) | Medium |

| 650-550 | C-Br stretch | Strong |

Predicted based on characteristic IR absorption frequencies for alkyl halides.[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).[10]

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS).[11]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities.[12]

-

Ionization: Employ an electron ionization (EI) source to bombard the sample molecules with high-energy electrons, causing ionization and fragmentation.[13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[12]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[15]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is usually taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups and bond vibrations within the molecule.[17]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3,3-Dimethylpentane(562-49-2) 13C NMR spectrum [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. uwyo.edu [uwyo.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. microbenotes.com [microbenotes.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. amherst.edu [amherst.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-3,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-bromo-3,3-dimethylpentane. The content herein is based on established principles of NMR spectroscopy and predicted spectral data, offering a robust framework for understanding the structural elucidation of this compound.

Predicted ¹H NMR Data of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and integration values for each unique proton environment are summarized in the table below. These predictions are based on the influence of the electron-withdrawing bromine atom and the overall molecular geometry. Protons closer to the bromine atom are expected to be deshielded and thus appear at a lower field (higher ppm value).[1][2]

| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H_a | ~ 3.3 | Triplet (t) | 2H |

| H_b | ~ 1.7 | Triplet (t) | 2H |

| H_c | ~ 1.3 | Quartet (q) | 2H |

| H_d | ~ 0.9 | Singlet (s) | 6H |

| H_e | ~ 0.9 | Triplet (t) | 3H |

Structural Elucidation and Signal Assignment

The interpretation of the ¹H NMR spectrum is fundamental to confirming the molecular structure.[3][4] The predicted spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

The methylene (B1212753) protons adjacent to the bromine atom (H_a) are the most deshielded due to the inductive effect of the halogen, and are therefore predicted to have the highest chemical shift.[1] These protons are coupled to the neighboring methylene protons (H_b), resulting in a triplet. The methylene protons at the C4 position (H_c) are coupled to the terminal methyl protons (H_e), leading to a quartet. The two methyl groups attached to the quaternary carbon (H_d) are chemically equivalent and have no adjacent protons, thus they appear as a sharp singlet. The terminal methyl protons (H_e) are coupled to the adjacent methylene protons (H_c), resulting in a triplet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized methodology for the acquisition of a ¹H NMR spectrum.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm as a reference.[4][5]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which improves signal resolution.

3. Data Acquisition:

-

Set the appropriate spectral parameters, including the spectral width, acquisition time, number of scans, and pulse sequence.

-

A standard ¹H experiment typically involves a 90° pulse followed by the acquisition of the free induction decay (FID).

-

The number of scans is averaged to improve the signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: 13C NMR Chemical Shifts of 1-Bromo-3,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-bromo-3,3-dimethylpentane. This document includes a comprehensive data presentation, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with its corresponding carbon assignments.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1 | -CH2Br | 33.1 |

| C2 | -CH2- | 50.5 |

| C3 | Quaternary C | 36.5 |

| C4 | -CH2- | 33.8 |

| C5 | -CH3 | 8.7 |

| C3-CH3 | -CH3 (x2) | 26.0 |

Molecular Structure and Carbon Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered for clear association with the chemical shift data.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum for a liquid sample such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl3) is a common choice.

-

Sample Concentration: Prepare a solution of approximately 5-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The optimal concentration may vary depending on the spectrometer's sensitivity.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Often, commercially available deuterated solvents already contain TMS. If not, a small amount (around 1% v/v) can be added.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for 13C NMR spectroscopy.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved NMR signals.

3. Acquisition Parameters:

-

Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for the compound. For an alkyl bromide, a range of 0 to 60 ppm is generally sufficient, though a wider range (e.g., 0-220 ppm) is often used for general purposes.

-

Acquisition Time (AT): Typically set between 1 and 2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is usually adequate for qualitative 13C NMR. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

-

Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is from several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transformation.

-

Phasing: Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in 13C NMR spectroscopy.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-3,3-dimethylpentane

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 1-bromo-3,3-dimethylpentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Molecular Structure and Expected Vibrational Modes

This compound is an alkyl halide with the chemical formula C7H15Br. Its structure consists of a pentane (B18724) backbone with a bromine atom at the C1 position and two methyl groups at the C3 position. The primary functional groups that give rise to characteristic infrared absorptions are the C-H bonds of the alkane structure and the C-Br bond.

Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960 - 2850 | Strong | C-H stretching (sp³ hybridized carbons of methyl and methylene (B1212753) groups) |

| 1470 - 1450 | Medium | C-H bending (scissoring) of CH₂ groups |

| 1390 - 1365 | Medium | C-H bending (umbrella mode) of CH₃ groups, particularly the gem-dimethyl groups |

| 1300 - 1150 | Medium-Weak | -CH₂-Br wagging |

| 690 - 515 | Strong-Medium | C-Br stretching |

Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex series of absorptions from various bending and stretching modes, making it unique for this specific molecule. The C-Br stretching vibration is a key characteristic feature for alkyl bromides and is expected in the lower frequency region of the mid-IR spectrum.[1][2][3][4][5]

Experimental Protocol for IR Spectrum Acquisition

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of this compound, a liquid at room temperature, using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal[6]

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for mid-IR analysis of organic compounds.[7]

-

Set the desired resolution (e.g., 2 or 4 cm⁻¹) and the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[6]

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, it is crucial to record a background spectrum.[7]

-

Ensure the ATR crystal surface is clean and free of any contaminants. Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.[8]

-

Acquire the background spectrum, which will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Spectrum Acquisition:

-

If using a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the ATR crystal.

-

Initiate the sample scan. The instrument will collect the specified number of scans and average them.

-

The final spectrum is generated by ratioing the sample spectrum against the previously collected background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

-

-

Post-Measurement Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal to remove all traces of the sample. Use a solvent that can dissolve the sample (e.g., isopropanol (B130326) or ethanol) and a soft tissue.[8][9] This prevents cross-contamination between samples.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-3,3-dimethylpentane

This technical guide provides a comprehensive overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-bromo-3,3-dimethylpentane. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation.

Predicted Mass Spectrum Data

The following table summarizes the predicted prominent ions in the mass spectrum of this compound. The m/z values are given for the most common isotopes, and the presence of bromine (with its two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio) will result in characteristic isotopic doublets for bromine-containing fragments.

| m/z (79Br/81Br) | Proposed Fragment Ion | Ion Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 178/180 | Molecular Ion [M]+• | [CH3CH2C(CH3)2CH2CH2Br]+• | Low | Initial Ionization |

| 99 | [M-Br]+ | [C7H15]+ | High | Loss of Bromine Radical |

| 57 | [C4H9]+ | [(CH3)3C]+ | High (likely Base Peak) | β-cleavage, formation of stable tert-butyl cation |

| 93/95 | [CH2Br]+ | [CH2Br]+ | Medium | α-cleavage |

| 71 | [C5H11]+ | [CH3CH2C(CH3)2]+ | Medium | Cleavage at C2-C3 with charge retention on the larger fragment |

| 43 | [C3H7]+ | [CH(CH3)2]+ or [CH2CH2CH3]+ | Medium | Further fragmentation of larger alkyl cations |

| 29 | [C2H5]+ | [CH3CH2]+ | Medium | Cleavage of ethyl group |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the resulting carbocations and the presence of the bromine atom. The key fragmentation pathways are illustrated below.

-

Molecular Ion: Upon electron impact, a volatile electron is removed from the this compound molecule to form the molecular ion, [C7H15Br]+•, which will appear as a doublet at m/z 178 and 180.

-

Loss of Bromine Radical: The C-Br bond is relatively weak and readily undergoes homolytic cleavage to lose a bromine radical (•Br). This results in the formation of the 3,3-dimethylpentyl cation at m/z 99. This is expected to be a prominent peak in the spectrum.

-

Formation of the tert-Butyl Cation (Base Peak): The most favorable fragmentation is the cleavage of the C2-C3 bond (β-cleavage relative to the bromine atom) to form the highly stable tertiary carbocation, the tert-butyl cation, [(CH3)3C]+, at m/z 57. Due to its exceptional stability, this ion is predicted to be the base peak (the most abundant ion).

-

Alpha-Cleavage: Cleavage of the C1-C2 bond, which is alpha to the bromine atom, results in the formation of the bromomethyl cation, [CH2Br]+. This will produce a characteristic isotopic doublet at m/z 93 and 95.

-

Other Alkyl Fragments: The 3,3-dimethylpentyl cation (m/z 99) can undergo further fragmentation. Loss of an ethylene (B1197577) molecule can lead to the formation of a cation at m/z 71. Further fragmentation can also produce smaller alkyl cations such as the propyl cation at m/z 43 and the ethyl cation at m/z 29.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general methodology for the analysis of this compound using a standard quadrupole mass spectrometer with an electron ionization source.

1. Sample Preparation:

-

Ensure the sample of this compound is of sufficient purity.

-

If necessary, dissolve a small amount of the sample in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to achieve a suitable concentration (typically in the range of 10-100 pg/µL).

2. Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 20 - 250

-

Scan Rate: 1000 amu/s

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For a pure liquid, a direct insertion probe can be used. If the sample is part of a mixture, GC-MS is the preferred method.

3. Data Acquisition:

-

Introduce a small amount of the prepared sample into the ion source.

-

Initiate the data acquisition using the instrument control software.

-

Acquire a sufficient number of scans to obtain a representative mass spectrum with a good signal-to-noise ratio.

4. Data Analysis:

-

Process the acquired raw data to generate the mass spectrum.

-

Identify the molecular ion peaks (M+• and [M+2]+•).

-

Identify and analyze the major fragment ions and their relative abundances.

-

Compare the observed fragmentation pattern with the predicted pathways to confirm the structure of the analyte. Pay close attention to the isotopic signature of bromine-containing fragments.

Structural Isomers and IUPAC Nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature and Classification of C7H15Br Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of C7H15Br, their systematic IUPAC nomenclature, and classification. Detailed experimental methodologies for the synthesis and characterization of bromoalkanes are also presented, along with a logical framework for isomer differentiation.

The molecular formula C7H15Br represents numerous structural isomers. The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the longest continuous carbon chain containing the bromine atom, numbering the chain to give the bromine the lowest possible locant, and naming the substituents alphabetically.

There are nine constitutional isomers of heptane (B126788) (C7H16), which serve as the carbon skeletons for the bromoheptane isomers.[1][2][3][4] By considering all possible unique positions for the bromine atom on these nine skeletons, we can derive all the structural isomers of C7H15Br.

Data Presentation: Isomers of C7H15Br

The following table summarizes the structural isomers of C7H15Br, their IUPAC names, and their classification as primary (1°), secondary (2°), or tertiary (3°) alkyl bromides. Chiral centers are indicated with an asterisk (*), and the corresponding R/S configurations are noted where applicable.

| Carbon Skeleton | Structure | IUPAC Name | Classification | Chirality |

| Heptane | CH3(CH2)5CH2Br | 1-Bromoheptane | Primary | Achiral |

| CH3(CH2)4CHBrCH3 | 2-Bromoheptane | Secondary | Chiral (R/S) | |

| CH3(CH2)3CHBrCH2CH3 | 3-Bromoheptane | Secondary | Chiral (R/S) | |

| CH3(CH2)2CHBr(CH2)2CH3 | 4-Bromoheptane | Secondary | Achiral | |

| 2-Methylhexane | (CH3)2CH(CH2)3CH2Br | 1-Bromo-4-methylhexane | Primary | Achiral |

| (CH3)2CH(CH2)2CHBrCH3 | 2-Bromo-4-methylhexane | Secondary | Chiral (R/S) | |

| (CH3)2CHCH2CHBrCH2CH3 | 3-Bromo-4-methylhexane | Secondary | Chiral (R/S) | |

| (CH3)2CBr(CH2)2CH2CH3 | 2-Bromo-2-methylhexane | Tertiary | Achiral | |

| CH3CHBrCH(CH3)(CH2)2CH3 | 2-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |

| CH3CH2CH(CH3)CH2CHBrCH3 | 5-Bromo-2-methylhexane | Secondary | Chiral (R/S) | |

| CH3CH2CH(CH3)CHBrCH2CH3 | 4-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |

| CH3CH2CBr(CH3)CH2CH2CH3 | 3-Bromo-3-methylhexane | Tertiary | Chiral (R/S) | |

| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH2Br | 1-Bromo-3-methylhexane | Primary | Chiral (R/S) |

| CH3CH2CH(CH3)CH2CHBrCH3 | 2-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |

| CH3CH2CH(CH3)CHBrCH2CH3 | 3-Bromo-3-methylhexane | Tertiary | Chiral (R/S) | |

| CH3CH2CHBrCH(CH3)CH2CH3 | 4-Bromo-3-methylhexane | Secondary | Chiral (R/S) | |

| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH2Br | 1-Bromo-3,3-dimethylpentane | Primary | Achiral |

| (CH3)3CCH2CHBrCH3 | 2-Bromo-3,3-dimethylpentane | Secondary | Chiral (R/S) | |

| (CH3)3CCHBrCH2CH3 | 3-Bromo-2,2-dimethylpentane | Secondary | Achiral | |

| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH2Br | 1-Bromo-2,3-dimethylpentane | Primary | Chiral (R/S) |

| (CH3)2CHCH(CH3)CHBrCH3 | 2-Bromo-2,3-dimethylpentane | Secondary | Chiral (R/S) | |

| (CH3)2CBrCH(CH3)CH2CH3 | 2-Bromo-2,3-dimethylpentane | Tertiary | Chiral (R/S) | |

| (CH3)2CHCHBrCH(CH3)CH3 | 3-Bromo-2,3-dimethylpentane | Secondary | Chiral (R/S) | |

| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)CH2Br | 1-Bromo-2,4-dimethylpentane | Primary | Chiral (R/S) |

| (CH3)2CHCH2CBr(CH3)2 | 2-Bromo-2,4-dimethylpentane | Tertiary | Achiral | |

| (CH3)2CHCHBrCH(CH3)2 | 3-Bromo-2,4-dimethylpentane | Secondary | Achiral | |

| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH2Br | This compound | Primary | Achiral |

| CH3CH2C(CH3)2CHBrCH3 | 2-Bromo-3,3-dimethylpentane | Secondary | Chiral (R/S) | |

| 3-Ethylpentane | (CH3CH2)2CHCH2CH2Br | 1-Bromo-3-ethylpentane | Primary | Achiral |

| (CH3CH2)2CHCHBrCH3 | 2-Bromo-3-ethylpentane | Secondary | Chiral (R/S) | |

| (CH3CH2)2CBrCH2CH3 | 3-Bromo-3-ethylpentane | Tertiary | Achiral | |

| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)CH2Br | 1-Bromo-2,2,3-trimethylbutane | Primary | Chiral (R/S) |

| (CH3)3CCBr(CH3)2 | 2-Bromo-2,3,3-trimethylbutane | Tertiary | Achiral |

Logical Relationships: Classification of C7H15Br Isomers

The isomers of C7H15Br can be logically classified based on their carbon skeleton and the type of carbon atom to which the bromine is attached (primary, secondary, or tertiary). This classification is crucial as it influences the reactivity and the types of reactions the isomers undergo (e.g., SN1 vs. SN2, E1 vs. E2).

Caption: Logical classification of C7H15Br isomers.

Experimental Protocols

The synthesis and characterization of bromoalkane isomers are fundamental procedures in organic chemistry. Below are detailed methodologies for these key experiments.

Synthesis of Bromoalkanes from Alcohols

A common method for the synthesis of bromoalkanes is the reaction of the corresponding alcohol with a source of hydrogen bromide.

Objective: To synthesize a bromoheptane isomer from its corresponding heptanol (B41253) isomer.

Materials:

-

Heptanol isomer (e.g., 1-heptanol)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H2SO4)

-

Water (H2O)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous calcium chloride (CaCl2)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, combine the chosen heptanol isomer and sodium bromide.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling. The sulfuric acid reacts with sodium bromide to generate hydrogen bromide in situ.[5][6][7]

-

Once the addition is complete, assemble a reflux apparatus and heat the mixture gently for a specified period (e.g., 45-60 minutes) to drive the reaction to completion.

-

After reflux, allow the mixture to cool. Reconfigure the apparatus for distillation and distill the crude bromoalkane. The bromoalkane will co-distill with water.

-

Transfer the distillate to a separatory funnel. Two layers will form; the lower, denser layer is the crude bromoalkane.

-

Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, water. After each wash, separate and retain the organic layer.

-

Dry the crude bromoalkane over anhydrous calcium chloride.

-

Perform a final distillation to purify the bromoalkane, collecting the fraction that boils at the expected temperature for the specific isomer.

Caption: Experimental workflow for bromoalkane synthesis.

Characterization of Bromoalkanes

The synthesized bromoalkane isomers can be characterized using various spectroscopic techniques.

3.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For bromoalkanes, the key absorption is the C-Br stretching vibration.

-

C-Br Stretch: A strong absorption band is typically observed in the fingerprint region of the spectrum, between 690 and 515 cm⁻¹.[8][9]

-

C-H Bending: For terminal alkyl bromides (-CH2Br), a characteristic C-H wag can be seen between 1300 and 1150 cm⁻¹.[8][9]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The chemical shift of protons attached to the carbon bearing the bromine atom is typically in the range of 3.0-4.0 ppm. The splitting pattern (multiplicity) of this signal provides information about the number of adjacent protons.

-

¹³C NMR: The carbon atom bonded to the bromine atom is deshielded and will have a chemical shift in the range of 25-65 ppm. The number of distinct signals in the spectrum indicates the number of non-equivalent carbon atoms in the molecule, which is a powerful tool for distinguishing between isomers.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

By combining the data from these techniques, the precise structure of a synthesized C7H15Br isomer can be unequivocally determined.

References

- 1. What are the 9 isomers of Heptane? - askIITians [askiitians.com]

- 2. youtube.com [youtube.com]

- 3. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]

- 4. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Bromo-3,3-dimethylpentane (CAS Number: 6188-50-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and key experimental protocols related to 1-Bromo-3,3-dimethylpentane. The information is intended to support research, development, and safety management for professionals working with this compound.

Compound Identification and Properties

This compound is a halogenated alkane with the CAS number 6188-50-7. Its structure features a bromine atom attached to a pentane (B18724) backbone with two methyl groups at the C3 position.

Chemical and Physical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | PubChem[1] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| CAS Number | 6188-50-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point | 167-168 °C | ChemicalBook |

| Density | 1.1497 g/cm³ | ChemicalBook |

| XLogP3-AA | 3.6 | Guidechem[2] |

| Monoisotopic Mass | 178.03571 Da | PubChem[1] |

| Rotatable Bond Count | 3 | Guidechem[2] |

| Heavy Atom Count | 8 | Guidechem[2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS Hazard Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | ❗ | Warning | H335: May cause respiratory irritation |

Source: PubChem[1]

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharges.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.

First-Aid Measures

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Combustible liquid. Vapors are heavier than air and may spread along floors, forming explosive mixtures with air. Hazardous combustion products include carbon oxides and hydrogen bromide gas.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and for the determination of its key physical properties.

Synthesis of this compound from 3,3-Dimethyl-1-pentanol (Generalized Protocol)

This protocol describes a general method for the bromination of a primary alcohol using phosphorus tribromide (PBr₃).

Materials:

-

3,3-Dimethyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a drying tube, dissolve 3,3-dimethyl-1-pentanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

References

Methodological & Application

Application Notes and Protocols for the Formation of 3,3-Dimethylpentylmagnesium Bromide

Introduction

The Grignard reagent, an organomagnesium halide, is a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from sterically hindered primary alkyl halides, such as 1-bromo-3,3-dimethylpentane, presents unique challenges. The bulky quaternary carbon atom adjacent to the reaction center can impede the reaction rate and promote side reactions. These application notes provide a detailed protocol for the successful formation of 3,3-dimethylpentylmagnesium bromide, addressing the specific challenges associated with this substrate. The protocol emphasizes techniques for magnesium activation and strategies to minimize the primary side reaction, Wurtz coupling.

Key Reaction Parameters and Expected Outcomes

Due to the steric hindrance of this compound, careful control of reaction parameters is crucial for achieving a good yield of the Grignard reagent. While specific quantitative data for this compound is not extensively available in the surveyed literature, the following table summarizes the expected outcomes based on general principles for sterically hindered primary alkyl bromides.[2]

| Parameter | Condition/Reagent | Expected Effect on Yield | Typical Yield Range (Alkyl Bromides) | Key Considerations |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | High | 70-95%[3] | THF is generally preferred over diethyl ether for sterically hindered halides as it can enhance the rate of formation.[4] |

| Anhydrous Diethyl Ether | Moderate to High | 70-95%[3] | A traditional and effective solvent, though the reaction may be more sluggish. | |

| Magnesium Activation | Iodine (I₂) | High | N/A | A small crystal is typically sufficient to initiate the reaction by removing the passivating magnesium oxide layer.[3] |

| 1,2-Dibromoethane | High | N/A | A few drops can effectively activate the magnesium surface, with the evolution of ethylene (B1197577) gas indicating activation. | |

| Temperature | Gentle Reflux | Optimal | N/A | The reaction is exothermic; maintaining a gentle reflux indicates a controlled reaction rate. |

| High Temperature | Decreased | N/A | Can increase the rate of the Wurtz coupling side reaction. | |

| Addition Rate of Alkyl Halide | Slow, Dropwise | High | N/A | Minimizes high local concentrations of the alkyl halide, reducing the likelihood of Wurtz coupling.[5] |

| Rapid Addition | Decreased | N/A | Increases the probability of the Grignard reagent reacting with the unreacted alkyl halide. |

Experimental Protocols

This section provides a detailed methodology for the preparation of 3,3-dimethylpentylmagnesium bromide.

Materials

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure: Formation of 3,3-Dimethylpentylmagnesium Bromide

-

Apparatus Setup:

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

-

Allow the apparatus to cool to room temperature under a stream of inert gas.

-

-

Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Add a single small crystal of iodine.

-

Gently heat the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed and subsequently deposits on the magnesium surface.

-

Allow the flask to cool to room temperature.

-

-

Initiation of Grignard Reaction:

-

Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

-

The reaction is expected to initiate within a few minutes, indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle reflux of the solvent. If the reaction does not start, gentle warming of the flask may be necessary.

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

-

-

Use of the Grignard Reagent:

-

The resulting grayish solution of 3,3-dimethylpentylmagnesium bromide should be cooled to the desired temperature and used immediately in the subsequent reaction step.

-

Visual Representations

Caption: A flowchart illustrating the key stages in the preparation of 3,3-dimethylpentylmagnesium bromide.

Caption: The relationship between reactants, conditions, and products in the Grignard formation.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere of nitrogen or argon.

-

Anhydrous solvents are essential, as Grignard reagents react violently with water.[6]

-

The reaction is exothermic and can become vigorous. Appropriate cooling baths should be readily available.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Grignard Reaction with 1-Bromo-3,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dimethylpentylmagnesium bromide, a sterically hindered Grignard reagent, and its subsequent reaction with an electrophile, exemplified by the synthesis of 3,3-dimethyl-1-pentanol. Due to the steric hindrance posed by the quaternary carbon adjacent to the reaction center in 1-bromo-3,3-dimethylpentane (also known as neohexyl bromide), specific considerations are necessary to ensure successful initiation and minimize side reactions. This protocol outlines the critical parameters, including solvent selection, magnesium activation, and temperature control, to achieve a satisfactory yield.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with an electrophile, such as an aldehyde or ketone, is a fundamental transformation for the synthesis of alcohols.[3][4] However, the formation of Grignard reagents from sterically hindered alkyl halides, like this compound, can be challenging. The bulky alkyl group can impede the reaction at the magnesium surface, leading to sluggish initiation and potential side reactions, most notably Wurtz coupling.[5][6]

This application note details a robust protocol for the preparation of 3,3-dimethylpentylmagnesium bromide and its subsequent reaction with formaldehyde (B43269) to yield 3,3-dimethyl-1-pentanol. The principles and procedures outlined herein can be adapted for reactions with other electrophiles.

Signaling Pathways and Logical Relationships

The overall process can be visualized as a two-step sequence: the formation of the Grignard reagent followed by its reaction with an electrophile.

Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1-pentanol.

Data Presentation

The following table summarizes the key quantitative parameters for the Grignard reaction of this compound. The data is based on typical results for structurally similar, sterically hindered primary alkyl bromides.

| Parameter | Value | Unit | Notes |

| Reagents | |||

| This compound | 1.0 | eq | |

| Magnesium Turnings | 1.2 - 1.5 | eq | A slight excess is used to ensure complete reaction of the halide. |

| Anhydrous Tetrahydrofuran (B95107) (THF) | 5 - 10 | mL/mmol of halide | Sufficient solvent is crucial for dissolution and to manage the exotherm. |

| Iodine | 1 small crystal | - | Used as an initiator. |

| Formaldehyde (gas or paraformaldehyde) | 1.0 - 1.2 | eq | A slight excess may be used to drive the reaction to completion. |

| Saturated Aqueous NH4Cl | ~50 | mL | Used for quenching the reaction. |

| Reaction Conditions | |||

| Grignard Formation Temperature | Reflux (~66°C in THF) | °C | Gentle heating may be required to maintain the reaction. |

| Addition time of Alkyl Halide | 30 - 60 | min | Slow addition is critical to control the exotherm and minimize Wurtz coupling.[5] |

| Reaction Time (Grignard Formation) | 1 - 2 | h | After the addition is complete, the mixture is typically refluxed. |

| Reaction with Formaldehyde Temperature | 0 - 10 | °C | The reaction is exothermic and should be cooled in an ice bath. |

| Yield | |||

| Expected Yield of 3,3-Dimethyl-1-pentanol | 60 - 80 | % | Yields can vary depending on the purity of reagents and adherence to anhydrous conditions. |

Experimental Protocols

Materials and Equipment

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Paraformaldehyde (or a source of dry formaldehyde gas)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for air-sensitive reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Ice bath

Protocol for the Synthesis of 3,3-Dimethyl-1-pentanol

1. Preparation of the Grignard Reagent (3,3-Dimethylpentylmagnesium Bromide)

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven (≥120°C) or by flame-drying under an inert atmosphere before use.[1]

-

Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add a single crystal of iodine.[7] Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes, coating the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of the alkyl bromide solution to the magnesium suspension.

-

The reaction should initiate, as indicated by a gentle bubbling, a slight warming of the flask, and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the flask with a water bath if the reaction becomes too vigorous.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, 3,3-dimethylpentylmagnesium bromide.

2. Reaction with Formaldehyde

-

Preparation of Formaldehyde: If using paraformaldehyde, it should be freshly depolymerized by heating and the resulting formaldehyde gas passed through a drying tube before being introduced into the reaction mixture.

-

Reaction: Cool the Grignard reagent solution in an ice bath to 0-10°C. Slowly bubble the dry formaldehyde gas through the stirred Grignard solution. Alternatively, add freshly depolymerized, dry paraformaldehyde portion-wise. This step is exothermic and the temperature should be carefully controlled.

-

Completion: After the addition of formaldehyde is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.

3. Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with diethyl ether or another suitable organic solvent.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-